molecular formula C8H9Cl2NO2 B3270824 Methyl 3-amino-2-chlorobenzoate hydrochloride CAS No. 53553-15-4

Methyl 3-amino-2-chlorobenzoate hydrochloride

Cat. No.: B3270824
CAS No.: 53553-15-4
M. Wt: 222.07 g/mol
InChI Key: QTECUMBUQUXCIO-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C8H8ClNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the third position and a chlorine atom at the second position on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-chlorobenzoate hydrochloride typically involves the esterification of 3-amino-2-chlorobenzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The final product is purified through crystallization and filtration to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-chlorobenzoate hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino and chlorine groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various halogenating agents. The reactions are typically carried out in polar solvents such as water or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates and chlorobenzoates.

    Reduction Reactions: Products include amines and alcohols.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Methyl 3-amino-2-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups on the benzene ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis to release the active form of the compound, which can then interact with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-chlorobenzoate: Similar structure but with the amino and chlorine groups at different positions.

    Methyl 3-amino-4-chlorobenzoate: Similar structure but with the chlorine group at the fourth position.

    Methyl 3-amino-2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Methyl 3-amino-2-chlorobenzoate hydrochloride is unique due to the specific positioning of the amino and chlorine groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable in various scientific research applications.

Properties

IUPAC Name

methyl 3-amino-2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-3-2-4-6(10)7(5)9;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTECUMBUQUXCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53553-15-4
Record name Benzoic acid, 3-amino-2-chloro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53553-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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